molecular formula C14H16N2O2.HCl B1139517 Imiloxan hydrochloride CAS No. 81167-22-8

Imiloxan hydrochloride

货号: B1139517
CAS 编号: 81167-22-8
分子量: 280.75
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

The synthesis of imiloxan hydrochloride involves several key steps. The imidazole portion of imiloxan is prepared by reacting an imidate with the diethyl acetal of aminoacetaldehyde . This is followed by N-alkylation of the imidazole with ethyl iodide to yield imiloxan . Industrial production methods typically follow similar synthetic routes, ensuring high purity and yield.

化学反应分析

Imiloxan hydrochloride undergoes various chemical reactions, including:

科学研究应用

Pharmacological Research

Mechanism of Action
Imiloxan hydrochloride selectively antagonizes the alpha-2B adrenergic receptor, allowing researchers to distinguish between the effects mediated by different alpha-2 adrenergic subtypes. This specificity makes it an essential tool in pharmacological studies aimed at understanding adrenergic signaling pathways and their implications in various physiological processes .

Key Applications

  • Pain Management Studies : Research has indicated that this compound can affect pain modulation mechanisms. In experimental models involving inflammation, its administration influenced paw withdrawal latency, suggesting a role in pain perception modulation .
  • Neuropharmacology : It has been employed to investigate the interactions between adrenergic receptors and neurotransmitters, providing insights into conditions such as anxiety and depression .

Clinical Research

This compound's role extends beyond basic research into clinical applications, particularly in understanding its therapeutic potential.

Case Study: Pain Modulation
In a study involving rats with complete Freund's adjuvant-induced inflammation, the administration of this compound was shown to significantly increase paw withdrawal latency compared to controls. This suggests that it may play a role in modulating hyperalgesia through its antagonistic action on alpha-2B receptors .

Toxicology Studies

This compound has also been investigated for its potential effects on kidney function and acute kidney injury models. Its selective action allows for detailed studies on the renal responses mediated by adrenergic receptors, contributing to a better understanding of kidney pathophysiology .

Comparative Analysis of Related Compounds

The following table summarizes key aspects of this compound compared to other adrenergic receptor antagonists:

Compound NameReceptor SelectivityKey ApplicationsNotable Effects
This compoundAlpha-2BPain modulation, neuropharmacologyIncreases pain threshold in models
BRL-44408Alpha-2APain managementBlocks anti-hyperalgesia effects
YohimbineNon-selectiveSexual dysfunction treatmentIncreases sympathetic activity

Research Findings and Insights

Research findings indicate that this compound can significantly alter pain responses and provide insights into adrenergic receptor functions. For instance, studies have shown that its administration leads to distinct metabolic pathways involving oxidation and conjugation processes in vivo, which are crucial for understanding its pharmacokinetics and potential side effects .

生物活性

Imiloxan hydrochloride is a selective antagonist of the α2B adrenergic receptor, primarily utilized in scientific research to investigate the roles of different adrenergic receptor subtypes. This compound has garnered attention for its specificity and potential applications in pharmacological studies, particularly concerning pain modulation and the central nervous system.

  • IUPAC Name : 2-(2-Imidazolylmethyl)-1,4-benzodioxan
  • Molecular Formula : C₁₄H₁₆N₂O₂
  • Molar Mass : 244.294 g/mol
  • CAS Number : 172975-35-8
  • PubChem CID : 172975

Imiloxan acts primarily as a moderately potent antagonist at the α2B adrenergic receptor, with minimal activity at the α1 adrenergic receptor. This selectivity allows researchers to distinguish the physiological effects mediated by different α2 adrenergic subtypes, particularly in models of pain and stress response.

Selectivity and Binding Affinity

Imiloxan's selectivity for the α2B receptor has been confirmed through various binding studies. In a comparative analysis using tritiated RX821002 as a radioligand, imiloxan demonstrated significant binding affinity specifically for the α2B subtype while exhibiting lower affinity for other adrenergic receptors, as shown in the following table:

Receptor TypeBinding Affinity (Ki)Reference
α2AHigh
α2BModerate
α2CLow

Case Studies and Research Findings

  • Pain Modulation : A study evaluated the effects of imiloxan in a rat model of inflammatory pain. Rats received intrathecal injections of imiloxan prior to formalin-induced nociception tests. Results indicated that imiloxan significantly reduced pain responses, suggesting its role in modulating pain pathways via α2B receptor antagonism .
  • Spinal Cord Research : In another experiment involving spinal cord injury models, imiloxan was administered to assess its impact on motor function recovery. The findings highlighted that imiloxan treatment led to improved motor outcomes compared to controls, indicating its potential therapeutic benefits in spinal cord injuries .
  • Adrenergic Receptor Studies : Binding assays conducted on muscle tissues from various species demonstrated that imiloxan effectively inhibits α2B receptor-mediated responses, supporting its use as a tool for studying adrenergic signaling pathways in physiological and pathological conditions .

属性

IUPAC Name

2-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-1-ethylimidazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2.ClH/c1-2-16-8-7-15-14(16)9-11-10-17-12-5-3-4-6-13(12)18-11;/h3-8,11H,2,9-10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANDJPJNFVJXEKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CN=C1CC2COC3=CC=CC=C3O2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301017546
Record name Imiloxan hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301017546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86710-23-8, 81167-22-8
Record name Imiloxan hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086710238
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Imiloxan hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301017546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name IMILOXAN HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X72FO6ZLZY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Customer
Q & A

Q1: What is the primary mechanism of action of Imiloxan Hydrochloride, and how does it impact downstream signaling?

A: this compound functions as an alpha 2-adrenoceptor antagonist [, ]. By binding to these receptors, it blocks the actions of neurotransmitters like norepinephrine, inhibiting their usual effects. This antagonism influences downstream signaling pathways associated with pain perception, among other physiological processes. For instance, research indicates that this compound's blockade of spinal α2a-adrenoceptors contributes to its analgesic effects in inflammatory pain models [].

Q2: Can you describe the metabolic fate of this compound in humans?

A: Following oral administration, this compound is rapidly metabolized, primarily via oxidation reactions occurring on both the benzodioxane and imidazoyl rings []. These initial steps are followed by conjugation with glucuronic acid and sulfate groups. Notably, approximately 37-41% of the administered dose is excreted in the urine as three major metabolites: ±2-(1-ethyl-2-imidazoyl)methyl-1,4-benzodioxane-6/7-sulphonic acid, [±2-(1-ethyl-2-imidazoyl)methyl-1,4-benzodioxane- 6/7-ylium D-glucopyranoside]uronate, and a glucuronide conjugate of ±2-(1-ethyl-2-imidazoyl-4/5-hydroxy)methyl-1,4-benzodioxane [].

Q3: How does the administration of this compound influence inflammatory pain, and what is the underlying mechanism?

A: Studies using a rat model of inflammatory pain demonstrated that this compound effectively inhibited hyperalgesia []. This analgesic effect was specifically linked to its antagonism of spinal α2a-adrenoceptors and 5-HT1A receptors. The study suggests that this compound's interaction with these receptors modulates neuronal signaling pathways in the spinal cord, ultimately reducing pain perception [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。